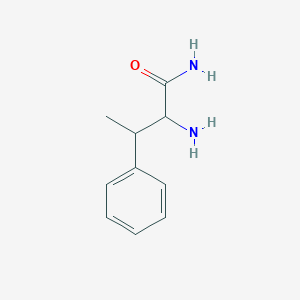

2-Amino-3-phenylbutanamide

Description

2-Amino-3-phenylbutanamide is a substituted butanamide derivative featuring an amino group (-NH2) at the second carbon and a phenyl group (-C6H5) at the third carbon of the butanamide backbone. .

Properties

IUPAC Name |

2-amino-3-phenylbutanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O/c1-7(9(11)10(12)13)8-5-3-2-4-6-8/h2-7,9H,11H2,1H3,(H2,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUQIBZOVGKPKSN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)C(C(=O)N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-phenylbutanamide typically involves the reaction of 3-phenylbutanoic acid with ammonia or an amine under specific conditions. One common method includes the following steps:

Starting Material: 3-phenylbutanoic acid.

Reagent: Ammonia or an amine.

Conditions: The reaction is carried out under reflux conditions with a suitable solvent such as ethanol or methanol.

Product Isolation: The product is then isolated by crystallization or extraction techniques.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. These could include:

Catalytic Hydrogenation: Using metal catalysts like palladium on carbon to reduce nitro compounds to amines.

Continuous Flow Reactors: For large-scale production, continuous flow reactors can be employed to maintain consistent reaction conditions and high yields.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-phenylbutanamide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

Reduction: The compound can be reduced to form amines or other reduced derivatives.

Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.

Reduction: Catalysts such as palladium on carbon or lithium aluminum hydride.

Substitution: Electrophiles like halogens or sulfonyl chlorides in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Formation of oximes or nitriles.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

The applications of 2-Amino-3-phenylbutanamide are varied, encompassing scientific research into enzyme inhibition, antimicrobial activity, and anticancer properties. Preliminary studies suggest it may have potential therapeutic applications.

Scientific Research Applications

Enzyme Inhibition: 2-Amino-N-[3-(methylsulfamoyl)phenyl]propanamide has demonstrated the ability to inhibit the activity of certain enzymes involved in metabolic pathways. Studies have shown this inhibition to be dose-dependent, with significant effects observed at concentrations as low as 10 µM.

Antimicrobial Activity: Studies suggest that 2-amino-N-[3-(methylsulfamoyl)phenyl]propanamide exhibits antimicrobial properties, making it a candidate for further development in treating infections.

Anticancer Properties: Preliminary research indicates potential anticancer effects, particularly through the inhibition of specific cancer-related enzymes. The compound's ability to modulate signaling pathways may contribute to its efficacy in cancer therapy. In vitro assays using cancer cell lines indicated that treatment with the compound resulted in reduced cell viability and induced apoptosis, suggesting its potential as an anticancer agent.

Pharmacokinetics: Preliminary pharmacokinetic studies indicate that the compound has favorable absorption characteristics, with a bioavailability estimated at around 60% in animal models.

Mechanism of Action

The mechanism of action of 2-Amino-3-phenylbutanamide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their activity. The phenyl group can participate in π-π interactions with aromatic residues in proteins, affecting their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table summarizes key structural, physicochemical, and application-related differences between 2-Amino-3-phenylbutanamide and its analogs:

Key Findings:

- Functional Group Impact: The ketone group in 3-oxo-2-phenylbutanamide distinguishes it from the amino-substituted target compound, making it a direct precursor in amphetamine synthesis . The dimethyl and benzyl groups in (2R)-2-Amino-3,3-dimethyl-N-(phenylmethyl)butanamide enhance steric bulk and lipophilicity, which could influence bioavailability or receptor binding in pharmacological contexts .

Stability and Handling :

Research and Application Insights

- Forensic Relevance : 3-oxo-2-Phenylbutanamide has been identified in wastewater analysis as a marker for illicit amphetamine production, highlighting its forensic utility .

- Supply Chain Dynamics: The availability of this compound hydrochloride from Chinese suppliers contrasts with the discontinued status of its methyl-substituted analog, suggesting regional or synthetic demand variations .

Biological Activity

2-Amino-3-phenylbutanamide, also known as (S)-2-amino-3-methyl-3-phenylbutanamide, is a chiral amide compound with significant biological activity. Its molecular structure, characterized by an amino group, a methyl group, and a phenyl group attached to a butanamide backbone, contributes to its unique interactions with biological targets. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : CHNO

- Molecular Weight : 192.26 g/mol

- Chirality : The presence of a chiral center allows for distinct interactions with biological receptors and enzymes, which can lead to varied biological effects depending on the stereochemistry of the compound.

The biological activity of this compound is primarily linked to its interactions with various enzymes and receptors:

- Enzyme Inhibition : The compound has shown potential in inhibiting key enzymes involved in metabolic pathways. For instance, it has been studied for its inhibitory effects on quinone reductase 2 (QR2) and aromatase, both of which are crucial in cancer biology .

- Receptor Interaction : The compound may interact with G protein-coupled receptors (GPCRs), influencing various physiological responses. Research indicates that similar compounds can modulate the activity of free fatty acid receptors (FFA2 and FFA3), which are implicated in metabolic regulation and inflammation .

Table 1: Summary of Biological Activities

Case Studies

- Antimutagenic Activity : A study synthesized this compound analogs to evaluate their antimutagenic properties. Results indicated that these compounds could inhibit mutagenesis through the modulation of QR2 activity, suggesting potential use in cancer prevention strategies .

- Cytotoxic Effects : In vitro studies demonstrated that derivatives of this compound exhibited significant cytotoxicity against HeLa cells. The leading compound from this series showed an IC50 comparable to standard chemotherapeutics, indicating its potential as an anticancer agent .

- Angiogenesis Inhibition : Research focused on the inhibition of VEGFR-2 by this compound derivatives revealed promising results in reducing angiogenesis associated with tumor growth. This mechanism is critical for developing antiangiogenic therapies in cancer treatment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.